molecular formula C35H36N6O7 B14007007 N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide

N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B14007007
M. Wt: 652.7 g/mol
InChI Key: GHGCTOJSLHYKAF-GGVMLGSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[221]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a purine base, and a dioxabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide typically involves multiple steps, including the formation of the dioxabicycloheptane core, the attachment of the purine base, and the introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dioxabicycloheptane moiety can be oxidized to form a ketone.

    Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxy-tetrahydrofuran-2-yl)purin-6-yl)benzamide
  • N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Uniqueness

N’-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide stands out due to its unique combination of a dioxabicycloheptane core and a purine base, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C35H36N6O7

Molecular Weight

652.7 g/mol

IUPAC Name

N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C35H36N6O7/c1-40(2)20-37-33-38-30-27(31(43)39-33)36-21-41(30)32-28-29(42)34(48-32,18-46-28)19-47-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,28-29,32,42H,18-19H2,1-4H3,(H,38,39,43)/t28-,29+,32-,34-/m1/s1

InChI Key

GHGCTOJSLHYKAF-GGVMLGSCSA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Origin of Product

United States

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